4,6-Dimethyl-2-methylsulfanyl-nicotinamide
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Overview
Description
4,6-Dimethyl-2-methylsulfanyl-nicotinamide is a compound with the molecular formula C9H12N2OS. It is a derivative of nicotinamide, which is an amide form of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-methylsulfanyl-nicotinamide typically involves the reaction of 4,6-dimethyl-2-chloronicotinamide with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-methylsulfanyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-methylsulfanyl-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-methylsulfanyl-nicotinamide involves its interaction with various molecular targets and pathways. It is known to modulate redox reactions and energy production in cells by influencing the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound can also affect DNA repair and cellular stress responses, making it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
Uniqueness
4,6-Dimethyl-2-methylsulfanyl-nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to other nicotinamide derivatives, this compound may offer enhanced stability and specific interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2OS/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) |
InChI Key |
JKBHMOUWFBUCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)SC)C |
Origin of Product |
United States |
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